(4,5-Dichloro-1H-imidazol-1-yl)acetic acid (4,5-Dichloro-1H-imidazol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 474542-82-0
VCID: VC7017251
InChI: InChI=1S/C5H4Cl2N2O2/c6-4-5(7)9(2-8-4)1-3(10)11/h2H,1H2,(H,10,11)
SMILES: C1=NC(=C(N1CC(=O)O)Cl)Cl
Molecular Formula: C5H4Cl2N2O2
Molecular Weight: 195

(4,5-Dichloro-1H-imidazol-1-yl)acetic acid

CAS No.: 474542-82-0

Cat. No.: VC7017251

Molecular Formula: C5H4Cl2N2O2

Molecular Weight: 195

* For research use only. Not for human or veterinary use.

(4,5-Dichloro-1H-imidazol-1-yl)acetic acid - 474542-82-0

Specification

CAS No. 474542-82-0
Molecular Formula C5H4Cl2N2O2
Molecular Weight 195
IUPAC Name 2-(4,5-dichloroimidazol-1-yl)acetic acid
Standard InChI InChI=1S/C5H4Cl2N2O2/c6-4-5(7)9(2-8-4)1-3(10)11/h2H,1H2,(H,10,11)
Standard InChI Key LAKBJWRGGUVXKN-UHFFFAOYSA-N
SMILES C1=NC(=C(N1CC(=O)O)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Geometry and Structural Features

The compound’s planar imidazole ring facilitates π-π stacking interactions, while the chloro groups increase electrophilicity at the nitrogen centers. The acetic acid side chain introduces carboxylic acid functionality, enabling salt formation or esterification . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC5H4Cl2N2O2C_5H_4Cl_2N_2O_2
Molecular Weight195.003 g/mol
Density1.7±0.1g/cm31.7 \pm 0.1 \, \text{g/cm}^3
Boiling Point454.4±35.0C454.4 \pm 35.0^\circ \text{C}
LogP0.77
Vapour Pressure0.0±1.2mmHg0.0 \pm 1.2 \, \text{mmHg}

Spectroscopic and Thermal Characteristics

The compound’s infrared (IR) spectrum shows characteristic peaks for N-H stretching (3100–3300 cm1^{-1}), C=O (1700 cm1^{-1}), and C-Cl (600–800 cm1^{-1}). Thermal gravimetric analysis (TGA) indicates decomposition above 250C250^\circ \text{C}, consistent with its high boiling point .

Synthesis and Production Methods

Synthetic Pathways

A common precursor is ethyl (4,5-dichloro-1H-imidazol-1-yl)acetate (CAS 175137-67-4), which undergoes hydrolysis under acidic or basic conditions to yield the acetic acid derivative .

Reaction Scheme:

Ethyl esterH2O/H+or OH(4,5-Dichloro-1H-imidazol-1-yl)acetic acid+Ethanol\text{Ethyl ester} \, \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \, \text{(4,5-Dichloro-1H-imidazol-1-yl)acetic acid} + \text{Ethanol}

Optimization and Yield

Ester hydrolysis typically achieves yields >80% under reflux with aqueous HCl . Alternative routes involve direct alkylation of 4,5-dichloroimidazole with chloroacetic acid, though this method faces challenges in regioselectivity .

Applications in Pharmaceutical and Chemical Research

Medicinal Chemistry

The compound serves as a building block for antimicrobial agents. Chlorinated imidazoles are known to inhibit bacterial enzymes like dihydroorotate dehydrogenase (DHODH) . Derivatives of this compound have shown preliminary activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Material Science

Its rigid structure makes it suitable for designing metal-organic frameworks (MOFs). The chloro groups act as coordination sites for transition metals, enabling applications in catalysis or gas storage .

Table 2: Potential Applications and Research Findings

ApplicationFindingsSource
Antibacterial AgentsModerate activity against Gram-positive bacteria
Enzyme InhibitorsDHODH inhibition in Plasmodium falciparum
MOF SynthesisCoordination with Cu(II) and Zn(II) ions

Future Perspectives and Research Directions

Pharmacological Studies

Further investigations into the compound’s pharmacokinetics and toxicity are needed. In vivo studies could validate its efficacy against multidrug-resistant pathogens.

Green Chemistry Approaches

Developing solvent-free synthesis methods or biocatalytic routes would align with sustainable chemistry goals. Immobilized lipases could potentially hydrolyze the ethyl ester precursor under mild conditions .

Advanced Material Design

Functionalizing the acetic acid moiety with polymers or nanoparticles may enhance its utility in drug delivery systems or sensors.

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